molecular formula C11H12N2O3 B11887489 Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate

Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate

Cat. No.: B11887489
M. Wt: 220.22 g/mol
InChI Key: JTFMSAKWXKWHKX-UHFFFAOYSA-N
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Description

Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring. The presence of the oxazole moiety imparts significant biological and chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate is unique due to its specific fusion of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-6(2)10-13-8-7(16-10)4-5-12-9(8)11(14)15-3/h4-6H,1-3H3

InChI Key

JTFMSAKWXKWHKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CN=C2C(=O)OC

Origin of Product

United States

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